2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole
Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole is an organic compound that features a boron-containing heterocycle. This compound is of interest due to its unique structure, which combines a boronate ester with an indole moiety. The presence of boron in organic molecules often imparts unique reactivity and properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole typically involves the formation of the boronate ester followed by its coupling with the indole derivative. One common method involves the reaction of 1-methyl-1H-indole with a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium, under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: The indole moiety can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The indole ring can interact with various biological receptors, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole is unique due to the combination of the boronate ester and indole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-14(2)9-17-15(18-10-14)13-8-11-6-4-5-7-12(11)16(13)3/h4-8H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVAPCDTEBSPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629645 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905966-48-5 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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